An In-depth Technical Guide to 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 342405-40-7)
An In-depth Technical Guide to 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 342405-40-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic methodology based on the Hantzsch thiazole synthesis, explores its potential therapeutic applications, and provides essential safety and handling information. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel thiazole-based compounds.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural feature imparts unique electronic properties and the ability to participate in various non-covalent interactions, making it a cornerstone in the design of bioactive molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The subject of this guide, 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile, incorporates three key pharmacophoric elements: the versatile thiazole core, a reactive cyanomethyl (-CH₂CN) group at the 2-position, and a 4-fluorophenyl substituent at the 4-position. The fluorophenyl group can enhance metabolic stability and membrane permeability, while the cyanomethyl moiety serves as a valuable synthetic handle for further molecular elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 342405-40-7 | BLDpharm |
| Molecular Formula | C₁₁H₇FN₂S | Chem-Impex[1] |
| Molecular Weight | 218.25 g/mol | Chem-Impex[1] |
| Appearance | Off-white powder | Chem-Impex[1] |
| Melting Point | 78-85 °C | Chem-Impex[1] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |
Synthesis and Mechanism
The construction of the 4-aryl-2-substituted thiazole ring system is classically achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile. For the synthesis of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile, a plausible and efficient route involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with cyanothioacetamide.
Caption: Hantzsch synthesis of the target compound.
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of cyanothioacetamide on the α-carbon of 2-bromo-1-(4-fluorophenyl)ethanone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring. This one-pot reaction is generally efficient and provides a direct route to the desired product.
Experimental Protocol (Representative)
Materials:
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2-bromo-1-(4-fluorophenyl)ethanone
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Cyanothioacetamide
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Absolute Ethanol
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Triethylamine (optional, as a base)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2-bromo-1-(4-fluorophenyl)ethanone and cyanothioacetamide in absolute ethanol.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Upon completion, allow the reaction mixture to cool to room temperature.
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The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile.
Self-Validation: The identity and purity of the synthesized compound should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected spectral data would show characteristic peaks for the aromatic protons of the fluorophenyl ring, the thiazole proton, and the methylene protons of the acetonitrile group.
Potential Applications in Drug Discovery
The structural motifs present in 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile suggest its potential as a scaffold or intermediate in the development of novel therapeutic agents. The broader class of 4-phenylthiazole derivatives has been extensively investigated for various biological activities.
Caption: Potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole-containing compounds[2]. These molecules can interact with various biological targets involved in cancer progression, such as protein kinases, topoisomerases, and tubulin. The 4-phenylthiazole moiety can act as a scaffold to position functional groups for optimal interaction with the active sites of these targets. While specific data for 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is not yet published, related fluorophenyl-substituted thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines[3]. The cyanomethyl group offers a reactive site for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) for optimizing anticancer potency.
Antimicrobial Activity
The thiazole nucleus is a key component of several clinically used antimicrobial agents. Derivatives of 4-phenylthiazole have been reported to exhibit significant activity against a range of bacterial and fungal pathogens[4][5]. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis. The presence of the fluorine atom in the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.
Safety and Handling
As a fine chemical intended for research purposes, 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling heterocyclic nitrile compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[1].
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through the well-established Hantzsch thiazole synthesis. The combination of the thiazole core, a fluorinated phenyl ring, and a reactive cyanomethyl group makes it an attractive scaffold for the development of novel anticancer and antimicrobial agents. Further research into the biological activities of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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